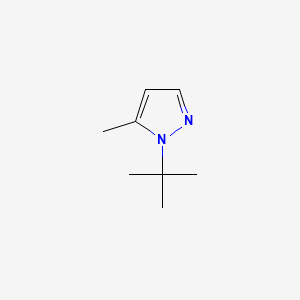

1-(tert-Butyl)-5-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-5-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-5-6-9-10(7)8(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUBZNAWKAKWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718993 | |

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249088-67-2 | |

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 5 Methyl 1h Pyrazole and Its Precursors

Classical Cyclocondensation Approaches

Cyclocondensation reactions represent the most traditional and widely employed route for pyrazole (B372694) synthesis. chim.itnih.gov These methods involve the reaction of a binucleophile, such as hydrazine (B178648), with a 1,3-dielectrophile, leading to the formation of the pyrazole core through a condensation and subsequent dehydration sequence.

The Knorr pyrazole synthesis, first reported in 1883, is the quintessential method for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govjk-sci.com To synthesize 1-(tert-butyl)-5-methyl-1H-pyrazole, this reaction would utilize tert-butylhydrazine (B1221602) (or its hydrochloride salt) and pentane-2,4-dione (acetylacetone).

The reaction typically proceeds under acidic or basic conditions. jk-sci.comyoutube.com The mechanism involves the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.

A significant challenge in this approach when using unsymmetrical 1,3-dicarbonyls is the lack of regioselectivity, often resulting in a mixture of two regioisomeric pyrazoles. nih.govthieme-connect.com In the case of reacting tert-butylhydrazine with pentane-2,4-dione, the molecule is symmetrical, which simplifies the outcome. However, if a substituted acetylacetone (B45752) were used, two isomers could form. For instance, the reaction of tert-butylhydrazine hydrochloride with ethyl acetoacetate (B1235776) would lead to a mixture of pyrazolone (B3327878) isomers. Gosselin and co-workers found that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can significantly improve regioselectivity in reactions between arylhydrazines and unsymmetrical 1,3-diketones, favoring one isomer over the other. nih.govthieme-connect.com

Table 1: Examples of Knorr-type Pyrazole Synthesis Conditions

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butylhydrazine HCl | 2-Acetoacetamidopyridine | Ethanol, reflux | 1-tert-Butyl-5-methyl-3-(pyridin-2-ylamino)-1H-pyrazole | 75% | orgsyn.org |

| Arylhydrazine HCl | 1,3-Diketones | N,N-Dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | thieme-connect.commdpi.com |

| Hydrazine | 1,3-Diketones (in situ generated) | LiHMDS, then hydrazine | Substituted pyrazoles | Good to excellent | beilstein-journals.org |

This table presents data for illustrative purposes. The conditions are based on similar reported pyrazole syntheses.

An alternative classical route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.govmdpi.com This reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and oxidation or elimination to form the aromatic pyrazole ring. beilstein-journals.org To form a 5-methyl-substituted pyrazole like the target compound, an appropriate α,β-unsaturated ketone such as 4-penten-2-one (B1216878) could be used as a precursor.

In some variations, the α,β-unsaturated system contains a leaving group at the β-position. The reaction with a hydrazine derivative leads to the formation of a pyrazoline, which then aromatizes by eliminating the leaving group. mdpi.com For example, α-oxoketene O,N-acetals have been used to prepare 5-aminopyrazoles under sonication conditions with montmorillonite (B579905) K-10 clay. nih.gov

The cyclocondensation of hydrazine derivatives with acetylenic ketones is another well-established method for pyrazole synthesis, known for over a century. nih.govmdpi.comorientjchem.org For the synthesis of this compound, the reaction would involve tert-butylhydrazine and an acetylenic ketone like pent-3-yn-2-one.

However, this method often suffers from the same regioselectivity issues as the Knorr synthesis when using unsymmetrical acetylenic ketones and substituted hydrazines, typically yielding a mixture of two regioisomers. mdpi.com Recent studies have focused on developing catalysts to control the regioselectivity. For instance, silver-catalyzed reactions between trifluoromethylated ynones and hydrazines have shown high regioselectivity and excellent yields. mdpi.com Similarly, a copper- and palladium-free method has been developed for the synthesis of 3,5-disubstituted-1H-pyrazoles from terminal alkynes and N-acylbenzotriazoles, which generate the α,β-unsaturated alkynone in situ before reaction with hydrazine. researchgate.net

Advanced and Regioselective Synthesis Strategies

To overcome the regioselectivity limitations of classical methods and to provide more efficient and environmentally friendly pathways, advanced synthetic strategies have been developed. nih.gov

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.govtandfonline.com This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). nih.gov

To synthesize this compound via this route, one could envision the reaction between a tert-butyl-substituted diazo compound and propyne. A common method for the in-situ generation of diazo compounds is from N-tosylhydrazones in the presence of a base. acs.orgorganic-chemistry.org The reaction of an aldehyde or ketone with N-tosylhydrazine forms a tosylhydrazone, which upon treatment with base, eliminates the tosyl group to generate a diazo intermediate that can be trapped by a dipolarophile. beilstein-journals.org This approach offers a high degree of modularity and can provide access to polysubstituted pyrazoles with controlled regioselectivity. acs.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Tosylhydrazones | Terminal Alkynes | Base (e.g., NaH, K2CO3) | 3,5-Disubstituted 1H-pyrazoles | Good | orientjchem.orgorganic-chemistry.org |

| α-Diazo-β-ketophosphonates | Electron-deficient alkenes | Heat or catalyst | Functionalized pyrazoles | Good | nih.gov |

This table presents general data from similar reported cycloadditions.

Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions to form heterocyclic rings with high efficiency and selectivity. mdpi.com Transition-metal-catalyzed C-H functionalization and cross-coupling reactions provide powerful alternatives to classical condensation methods. elsevierpure.com

Palladium and copper catalysts are frequently used. For example, Thirukovela and his team developed a one-pot, copper-free synthesis of substituted pyrazoles using in-situ generated palladium nanoparticles (PdNPs) as a catalyst in an environmentally friendly PEG-400/H₂O medium. mdpi.com Another approach involves the palladium-catalyzed carbonylation of acetylenic acids on aryl iodides, followed by cyclization with hydrazine to yield 1,3,5-substituted pyrazoles. nih.gov

A specific example demonstrating the use of metal catalysis in the synthesis of a precursor to the target molecule is the C-N bond formation to prepare N-(1-tert-butyl-5-methyl-1H-pyrazol-3-yl)pyridin-2-amine. This reaction uses a palladium catalyst (Pd(dba)₂) with a Xantphos ligand to couple 1-tert-butyl-3-amino-5-methyl-1H-pyrazole with 2-chloropyridine. orgsyn.org While this is a post-functionalization of a pre-formed pyrazole, it highlights the importance of metal catalysis in this area of chemistry. Other metal-mediated routes include the oxidation-induced N-N coupling of diazatitanacycles, which offers a unique pathway to pyrazole formation. nih.gov

Metal-Catalyzed Coupling Reactions for Pyrazole Formation

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for the synthesis of N-aryl and N-alkyl pyrazoles. One notable approach involves the coupling of aryl triflates with pyrazole derivatives. organic-chemistry.orgresearchgate.net For instance, the use of tBuBrettPhos as a ligand facilitates the efficient C-N coupling of various aryl triflates with pyrazoles, affording N-arylpyrazoles in high yields. researchgate.net Another palladium-catalyzed method involves a three-component reaction of amino-NH-1,2,3-triazoles, tert-butyl isocyanide, and iodoarenes, which is also applicable to other N-heterocycles like pyrazole. researchgate.net Furthermore, a palladium-catalyzed Suzuki reaction has been employed to synthesize tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a key intermediate for mTOR targeted PROTAC molecules. drpress.org This reaction between an organoboron compound and an organic halide proceeds with high efficiency. drpress.org A sequence involving palladium-catalyzed C5-H bond activation followed by C4-decarboxylation of a pyrazole-4-carboxylate has also been developed for the synthesis of C5-arylated pyrazoles. academie-sciences.fr

| Catalyst/Ligand | Reactants | Product | Yield (%) | Reference |

| Pd(dba)₂ / Xantphos | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, 2-bromopyridine | N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Not specified | orgsyn.org |

| Pd(PPh₃)₄ | 5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl) benzo[d]oxazole-2-amine, 3-(2-{4-amino-3-iodine-1H-pyrazole[3,4-d]pyrimidine -1-ethoxy}propionic acid) tert-butyl ester | tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate | 96.7 | drpress.org |

| Not specified | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | High | researchgate.net |

Copper, Iron, Ruthenium, and Silver Mediated Syntheses

Copper, iron, ruthenium, and silver catalysts also play a crucial role in pyrazole synthesis.

Copper-catalyzed reactions offer mild and efficient routes. For example, a copper-catalyzed condensation reaction provides pyrazoles at room temperature without the need for an acid catalyst. organic-chemistry.org Another method involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org Furthermore, a copper-catalyzed sydnone-alkyne cycloaddition has been utilized in a one-pot, three-step synthesis of 1,4-pyrazoles from arylglycines. organic-chemistry.org The dimerization of 5-aminopyrazoles can be promoted by copper to switchably synthesize pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.com Copper(II) triflate has been used to catalyze the synthesis of methyl 1-phenyl-5-(pyren-1-yl)-1H-pyrazole-3-carboxylate from a pyrene-containing precursor. nih.gov

Iron-catalyzed syntheses provide regioselective pathways to substituted pyrazoles. One such route involves the reaction of diarylhydrazones with vicinal diols, which accommodates a broad range of substrates. organic-chemistry.org

Ruthenium-catalyzed reactions enable the synthesis of challenging tri- and tetrasubstituted pyrazoles. acs.org An intramolecular aerobic oxidative C-N coupling method using a ruthenium(II) catalyst and oxygen as the oxidant has shown excellent reactivity and high yields. organic-chemistry.orgacs.org Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines also yields 1,4-disubstituted pyrazoles. organic-chemistry.org Additionally, ruthenium has been used to catalyze the C-H arylation of carboxylic acids with aryl and heteroaryl halides. nih.gov

Silver-mediated syntheses offer another avenue for pyrazole formation. A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles under mild conditions with broad substrate scope. organic-chemistry.orgnih.gov Silver catalysts have also been used in the reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce 5-aryl-3-trifluoromethyl pyrazoles. mdpi.comresearchgate.net Another silver(I)-catalyzed reaction of propargyl N-sulfonylhydrazones leads to the formation of 1,3,5-trisubstituted pyrazoles. acs.org

| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |

| Copper | Condensation | 1,3-Diketones, Hydrazines | Pyrazoles | organic-chemistry.org |

| Copper | Aerobic Oxidative Cyclization | β,γ-Unsaturated hydrazones | Pyrazole derivatives | organic-chemistry.org |

| Iron | Regioselective Synthesis | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-Substituted pyrazoles | organic-chemistry.org |

| Ruthenium(II) | Intramolecular Oxidative C-N Coupling | Hydrazone derivatives | Tri- and Tetrasubstituted pyrazoles | organic-chemistry.orgacs.org |

| Silver | [3+2] Cycloaddition | N-isocyanoiminotriphenylphosphorane, Terminal alkynes | Pyrazoles | organic-chemistry.orgnih.gov |

| Silver | Cycloaddition | N′-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | mdpi.comresearchgate.net |

Visible-Light Promoted Cascade Annulations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for pyrazole synthesis. organic-chemistry.org This approach allows for the construction of polysubstituted pyrazoles from hydrazines and various Michael acceptors under very mild conditions, often using air as the terminal oxidant. organic-chemistry.org One such method involves the visible-light-promoted oxidation of hydrazine to diazene, which then adds to Michael acceptors. organic-chemistry.org Another visible-light-induced tandem reaction of hydrazones and α-bromo ketones affords 1,3,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.org A one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazines has been achieved through a visible-light-promoted cascade of Glaser coupling and annulation, utilizing oxygen as a green oxidant. mdpi.comnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrazoles from simple starting materials in a single synthetic operation. beilstein-journals.org A convenient three-step, one-pot sequence is used for the preparation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride and 3-aminocrotononitrile. orgsyn.org Another one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a one-pot reaction of N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.org Furthermore, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, involving a solvent-free condensation followed by reduction. researchgate.netmdpi.com An iodine-catalyzed one-pot multicomponent reaction has been developed for the preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. beilstein-journals.org

Stereocontrolled and Regiocontrolled Synthetic Pathways

Controlling the regioselectivity in pyrazole synthesis is crucial as different regioisomers can exhibit distinct biological activities. The reaction of alkyl, halomethyl 2-chlorovinyl ketones with tert-butylhydrazine can lead to mixtures of 1-(tert-butyl)-3- and -5-disubstituted pyrazoles, with the product ratio influenced by the structure of the ketone. researchgate.net A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. nih.govacs.org The selectivity of this reaction is dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides favor the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer. nih.govacs.org For instance, the reaction of (E)-1,1,1-trichloro-4-methoxy-4-phenylbut-3-en-2-one with phenylhydrazine (B124118) hydrochloride yields primarily the 1,3-diphenyl-1H-pyrazole-5-carboxylate, whereas using free phenylhydrazine yields the 1,5-diphenyl-1H-pyrazole-3-carboxylate. acs.org This control is significant as often only one regioisomer possesses the desired biological activity. nih.gov

| Reactants | Reagent | Major Regioisomer | Reference |

| Trichloromethyl enones, Arylhydrazine hydrochlorides | - | 1,3-Regioisomer | nih.govacs.org |

| Trichloromethyl enones, Free arylhydrazines | - | 1,5-Regioisomer | nih.govacs.org |

| Alkyl, halomethyl 2-chlorovinyl ketones, tert-butylhydrazine | Triethylamine | Mixture of 1,3- and 1,5-disubstituted pyrazoles | researchgate.net |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to minimize environmental impact. thieme-connect.com

Polymer-Supported Reagents and Solid-Phase Synthesis

Polymer-supported reagents and solid-phase synthesis offer significant advantages in terms of product purification and reagent recycling. durham.ac.uk A clean, three-step synthesis of 4,5-dihydro-1H-pyrazoles starting from alcohols has been developed using polymer-supported reagents. epa.gov In one example of a polymer-assisted, one-pot, three-step synthesis, three different polymeric reagents are used simultaneously to produce a pyrazole derivative. durham.ac.uk Cellulose beads have also been used as a cheap and versatile biopolymer support for the synthesis of pyrazole libraries. academie-sciences.fr This "catch and release" approach involves a polymer-bound enaminone intermediate, allowing for the final pyrazole product to be obtained in solution after cleavage from the support. academie-sciences.fr Amberlyst-70, a recyclable resinous catalyst, has been used for the aqueous synthesis of pyrazoles at room temperature, providing an environmentally benign method with a simple workup. researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

The development of synthetic methodologies for pyrazole derivatives under solvent-free and environmentally benign conditions has garnered significant attention, aiming to reduce the environmental impact of chemical processes. These approaches often involve the use of alternative energy sources like microwave and ultrasound irradiation, or the utilization of water as a green solvent.

One notable environmentally friendly approach involves the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a structural isomer of the target compound, using water as the solvent. This method avoids the use of organic solvents and employs readily available starting materials, such as tert-butylhydrazine hydrochloride and 3-aminocrotononitrile, with sodium hydroxide (B78521) as the base. thieme-connect.com The reaction proceeds at 90 °C and provides the product in high yield (87% corrected yield), showcasing a facile and more environmentally responsible alternative to traditional methods that use organic solvents like ethanol. thieme-connect.comorgsyn.org The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net

Solvent-free conditions have also been successfully applied in the synthesis of pyrazole derivatives. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is achieved through a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde at 120 °C. mdpi.comresearchgate.net This one-pot, two-step reductive amination sequence is characterized by its operational simplicity and short reaction time. mdpi.comresearchgate.netresearchgate.net Another example of a solvent-free approach is the synthesis of fused pyrazolo[1,5-a]pyrimidines by the direct fusion of 5-amino-1H-pyrazoles with β-triketones at 180 °C, which avoids the use of toxic and flammable organic solvents.

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool for the synthesis of pyrazoles. asianpubs.orgbenthamdirect.combgu.ac.ileurekaselect.combgu.ac.il This technique can significantly accelerate reaction rates and improve yields. For example, the synthesis of 1,5-disubstituted pyrazoles has been achieved in high yields (75-90%) within 75-90 minutes under ultrasound irradiation at 60 °C, using a Cu(I) catalyst. asianpubs.org In some cases, ultrasound-assisted synthesis can be performed under catalyst- and solvent-free conditions, further enhancing the green credentials of the methodology. benthamdirect.comeurekaselect.com For instance, a one-pot, four-component reaction to produce pyrazole-centered 1,5-disubstituted tetrazoles has been reported to proceed in just 15 minutes with high yields under ultrasound irradiation without any catalyst or solvent. benthamdirect.comeurekaselect.com

Microwave-assisted synthesis is another energy-efficient method that often leads to shorter reaction times and higher yields compared to conventional heating. While a specific microwave-assisted protocol for this compound was not detailed in the provided search results, the general applicability of microwave heating for the synthesis of pyrazoles from substituted hydrazines and β-dicarbonyl compounds is well-established. organic-chemistry.org

Table 1: Comparison of Environmentally Benign Synthetic Methods for Pyrazole Derivatives

| Method | Key Features | Starting Materials (Example) | Conditions (Example) | Yield (Example) | Reference |

| Aqueous Synthesis | Uses water as a green solvent, avoids organic solvents. | tert-butylhydrazine hydrochloride, 3-aminocrotononitrile | 2 M NaOH, 90 °C, 22 h | 87% | thieme-connect.comorgsyn.org |

| Solvent-Free Synthesis | Neat reaction, minimizes solvent waste. | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | 120 °C, 2 h | 91% (for the imine intermediate) | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, often milder conditions. | α,β-unsaturated cyanoester, phenyl hydrazine | 10 mol% Cu(I), NaOEt, 60 °C, 75-90 min | High | asianpubs.org |

| Ultrasound-Assisted (Solvent/Catalyst-Free) | Maximally green approach. | Pyrazole aldehyde, amine, isocyanide, sodium azide | Ultrasound, 15 min | High | benthamdirect.comeurekaselect.com |

Derivatization Strategies for Functionalization of the Pyrazole Ring

The functionalization of the pyrazole ring is a crucial step in modifying the properties of the core structure and synthesizing new derivatives with potential applications in various fields. This section focuses on the introduction of key functional groups onto the this compound scaffold.

Introduction of Carboxylic Acid, Aldehyde, and Amine Functionalities

Carboxylic Acid Functionalization:

The introduction of a carboxylic acid group onto the pyrazole ring can be achieved through various methods, often involving the oxidation of a pre-existing functional group or through cyclization reactions with appropriately substituted precursors. For instance, this compound-4-carboxylic acid is a known compound, indicating that synthetic routes to this derivative exist. While a specific protocol for its synthesis was not detailed in the provided search results, the synthesis of the isomeric 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid has been reported via the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with tert-butylmagnesium chloride. nih.gov This suggests that Grignard-type reactions could be a viable strategy. Another general approach to pyrazole carboxylic acids involves the cyclocondensation of substituted hydrazines with β-ketoesters, which can be designed to yield the desired carboxylic acid derivative. nih.gov

Aldehyde Functionalization (Formylation):

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. igmpublication.orgarkat-usa.orgresearchgate.netrsc.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. The reaction generally occurs at the C4-position of the pyrazole ring if it is unsubstituted. igmpublication.orgresearchgate.net For example, the formylation of various 1,3,5-trialkyl-substituted pyrazoles using the Vilsmeier-Haack reagent has been shown to produce the corresponding 4-formyl derivatives. researchgate.net Therefore, it is anticipated that the Vilsmeier-Haack reaction on this compound would yield this compound-4-carbaldehyde.

Amine Functionalization:

The introduction of an amino group onto the pyrazole ring can be accomplished through several synthetic strategies. One common method involves the reduction of a nitro group, which can be introduced via nitration (see section 2.4.2). Another approach is through reductive amination of a pyrazole carbaldehyde. ineosopen.org For example, the reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various primary and secondary amines has been successfully demonstrated. ineosopen.org A direct amination approach has also been reported for the synthesis of N-substituted pyrazoles from primary amines and diketones using an electrophilic amination reagent. thieme-connect.comnih.govacs.org Furthermore, the synthesis of 5-aminopyrazoles can be achieved through the cyclization of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.org The synthesis of tert-butyl (4-amino-1-isobutyl-1H-pyrazol-5-yl)carbamate involves the preparation of 4-amino-1-isobutylpyrazole followed by carbamate (B1207046) formation, indicating that direct synthesis of aminopyrazoles is feasible. smolecule.com

Table 2: General Strategies for Functionalization of the Pyrazole Ring

| Functional Group | Method | Reagents (Example) | Position of Substitution (General) | Reference |

| Carboxylic Acid | Grignard Reaction | R-MgX, CO₂ | - | nih.gov |

| Cyclocondensation | Substituted hydrazine, β-ketoester | Varies with precursors | nih.gov | |

| Aldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF | C4 | igmpublication.orgresearchgate.net |

| Amine | Reduction of Nitro Group | Reducing agent (e.g., SnCl₂, H₂) | Position of nitro group | - |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Position of aldehyde | ineosopen.org | |

| Direct Amination | Primary amine, diketone, electrophilic amination reagent | N1 | thieme-connect.comnih.govacs.org |

Halogenation and Nitro-Substitution Reactions

Halogenation:

The halogenation of pyrazoles is a common transformation to introduce a handle for further functionalization, such as cross-coupling reactions. The C4-position of the pyrazole ring is generally the most susceptible to electrophilic substitution. Bromination of 1-phenylpyrazole (B75819) derivatives with bromine in chloroform (B151607) has been shown to occur selectively at the 4-position. cdnsciencepub.com More modern and milder methods often employ N-halosuccinimides as the halogenating agents. For instance, the bromination of pyrazole trifluoroborates with N-bromosuccinimide (NBS) allows for chemoselective halogenation at the C4 position. whiterose.ac.uk Similarly, the reaction of 3-amino-5-methyl-1H-pyrazole derivatives with NBS in THF leads to the corresponding 3-bromo-pyrazolo[1,5-a]pyrimidines. researchgate.net It is therefore highly probable that the reaction of this compound with a suitable halogenating agent like NBS or N-chlorosuccinimide (NCS) would yield the corresponding 4-halo-1-(tert-butyl)-5-methyl-1H-pyrazole.

Nitro-Substitution:

The nitration of pyrazoles also typically occurs at the C4-position. However, the reaction conditions can significantly influence the outcome. Nitration of 1-phenylpyrazole with a mixture of nitric acid and acetic anhydride (B1165640) results in nitration at the 4-position of the pyrazole ring. cdnsciencepub.com In contrast, using mixed acids (nitric acid and sulfuric acid) can lead to nitration on the phenyl ring. cdnsciencepub.comcdnsciencepub.com For N-substituted pyrazoles lacking a phenyl group, nitration is generally expected to occur at the 4-position. A versatile and powerful N-nitropyrazole nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been developed for the nitration of a broad range of aromatics under mild conditions. nih.govacs.org The regioselective N1-alkylation of 3-nitropyrazole can be achieved, and subsequent transformations could provide a route to nitro-substituted pyrazoles. sci-hub.st Given these precedents, the nitration of this compound is expected to yield 1-(tert-butyl)-5-methyl-4-nitro-1H-pyrazole under appropriate conditions.

Table 3: Reagents and Conditions for Halogenation and Nitration of Pyrazoles

| Reaction | Reagent | Conditions (Example) | Product (General) | Reference |

| Bromination | Bromine (Br₂) | Chloroform | 4-Bromopyrazole | cdnsciencepub.com |

| N-Bromosuccinimide (NBS) | Acetonitrile or THF | 4-Bromopyrazole | whiterose.ac.ukresearchgate.net | |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 4-Chloropyrazole | whiterose.ac.uk |

| Nitration | Nitric acid/Acetic anhydride | 0 °C | 4-Nitropyrazole | cdnsciencepub.com |

| 5-Methyl-1,3-dinitro-1H-pyrazole | Lewis acid (e.g., In(OTf)₃), HFIP, 80 °C | 4-Nitropyrazole | nih.govacs.org |

Chemical Reactivity and Transformation Mechanisms of 1 Tert Butyl 5 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Patterns on the Pyrazole (B372694) Ring

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the position of attack being highly influenced by the electronic nature of the ring and the substituents it bears. In the case of 1-substituted pyrazoles, the C4 position is the most nucleophilic and, therefore, the most common site for electrophilic attack. nih.govresearchgate.net The N1-tert-butyl and C5-methyl groups in 1-(tert-butyl)-5-methyl-1H-pyrazole are both electron-donating, further enhancing the electron density at the C4 position and directing incoming electrophiles to this site.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. For instance, the nitration of pyrazole derivatives can be achieved using a mixture of nitric acid and sulfuric acid, or under milder conditions with reagents like nitric acid in acetic anhydride (B1165640). umich.edu Halogenation can be carried out with elemental halogens (Cl₂, Br₂, I₂) or with N-halosuccinimides. mdpi.com Sulfonation is also a known transformation for pyrazoles.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the available literature, the general principles of pyrazole chemistry strongly suggest that these reactions would proceed with high regioselectivity at the C4 position. The steric hindrance provided by the N1-tert-butyl group would likely further disfavor any potential attack at the C5-position, reinforcing the inherent electronic preference for the C4-position.

Nucleophilic Reactivity and Additions

The pyrazole ring possesses both nucleophilic and electrophilic characteristics. The pyridine-like nitrogen atom (N2) is basic and can act as a nucleophile. smolecule.com Additionally, the carbon atoms of the ring can exhibit nucleophilic character, particularly the C4 position due to the electron-donating nature of the substituents.

Nucleophilic attack on the pyrazole ring itself is less common than electrophilic substitution, especially in the absence of activating groups. However, derivatives of this compound can readily undergo nucleophilic reactions. For example, the amino group in 3-amino-1-(tert-butyl)-5-methyl-1H-pyrazole can act as a nucleophile in various transformations.

Transformations Involving the tert-Butyl and Methyl Substituents

The tert-butyl and methyl groups attached to the pyrazole ring can also participate in chemical transformations, offering pathways to further functionalize the molecule.

The tert-butyl group, while generally robust, can be removed under certain acidic conditions, functioning as a protecting group for the pyrazole nitrogen. orgsyn.org More advanced transformations include the direct functionalization of the C-H bonds of the tert-butyl group. For instance, palladium-catalyzed C(sp³)–H arylation of a 3-tert-butyl pyrazole-5-carboxamide has been demonstrated, showcasing the possibility of activating the typically inert C-H bonds of the tert-butyl group. nih.gov

The methyl group at the C5 position is also amenable to transformation. Microbiological oxidation of methyl groups on various heterocyclic rings, including pyrazoles, to the corresponding carboxylic acids has been reported using microorganisms of the genus Pseudomonas. google.com Another potential transformation is the aerial oxidation of the methyl group to an aldehyde, which can then undergo further reactions like Schiff base formation. iucr.org

Reaction Mechanisms and Kinetic Studies of Derivatives

The reactivity of derivatives of this compound has been the subject of more detailed mechanistic and kinetic investigations.

Hydrolysis Pathways of Related Acyl Chlorides

The hydrolysis of pyrazole-3-carbonyl chlorides, which are derivatives of this compound, is a facile process that yields the corresponding carboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion.

Studies on the hydrolysis of pyrazolyl benzoic acid ester derivatives have shown that these compounds can be rapidly hydrolyzed in aqueous buffer. nih.gov The stability of these esters is influenced by the substituents on the pyrazole and benzoate (B1203000) rings. Kinetic studies of the acid-catalyzed hydrolysis of various carboxylic esters, including those with heterocyclic moieties, have been conducted to elucidate the reaction mechanisms. researchgate.net

Below is a table summarizing the hydrolysis of a related pyrazole ester, highlighting the effect of reaction conditions on the rate of hydrolysis.

| Derivative | Conditions | Half-life (t₁/₂) | Reference |

| Pyrazolyl benzoic acid ester | pH 8 buffer | ~1-2 hours | nih.gov |

| Substituted pyrazolyl ester (7e) | pH 8 buffer | 450 min | nih.gov |

| Substituted pyrazolyl ester (10a) | pH 8 buffer | 900 min | nih.gov |

Reduction and Substitution Reactions

The carbonyl group of pyrazole-3-carbonyl chlorides can be reduced to an alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Furthermore, the acyl chloride can undergo nucleophilic substitution reactions with various nucleophiles other than water. For example, reaction with amines or alcohols will yield the corresponding amides or esters.

Condensation Reactions with Carbonyl Compounds to Form Imines

The amino derivative, 3-amino-1-(tert-butyl)-5-methyl-1H-pyrazole, readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule.

Several studies have reported the synthesis of imines from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and various carbonyl compounds. These reactions often proceed in good yields under mild conditions.

The table below presents examples of condensation reactions between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and different carbonyl compounds.

| Carbonyl Compound | Solvent | Catalyst/Conditions | Yield | Reference |

| p-Methoxybenzaldehyde | Solvent-free | 120 °C, 2h | 91% (of imine intermediate) | mdpi.com |

| 2-Pyridinecarboxaldehyde | Methanol | Magnesium sulfate, ambient temp., 24h | 81% | semanticscholar.org |

The formation of the imine can be followed by in-situ reduction to yield the corresponding secondary amine, a process known as reductive amination. mdpi.com

Spectroscopic and Crystallographic Characterization of 1 Tert Butyl 5 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of a derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, provides characteristic signals that can be assigned to the different protons within the molecule. In the ¹H NMR spectrum recorded in CDCl₃, the nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.24 ppm. mdpi.com The methyl group attached to the pyrazole (B372694) ring (at position 1) shows a singlet around 3.40 ppm, while the proton at position 4 of the pyrazole ring (H-4) resonates as a singlet at 5.74 ppm. mdpi.com

For another derivative, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the ¹H NMR spectrum in CDCl₃ reveals the tert-butyl protons as a singlet at 1.32 ppm and the N-methyl protons at 3.94 ppm. mdpi.com The pyrazole ring proton (H-4) appears as a singlet at 6.17 ppm. mdpi.com The significant downfield shift of the N-methyl group compared to the previous example is due to the electronic effects of the imine substituent.

In a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the ¹H NMR spectrum shows a broad singlet for the NH proton at 3.34 ppm and a doublet for the methylene (B1212753) protons (NCH₂) at 4.16 ppm. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 1-(tert-Butyl)-5-methyl-1H-pyrazole Derivatives in CDCl₃

| Compound | tert-Butyl (s) | N-CH₃ (s) | Pyrazole H-4 (s) | Other Signals |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1.24 mdpi.com | 3.40 mdpi.com | 5.74 mdpi.com | 2.48 (s, 6H, Ar-CH₃), 7.34 (d, 4H, Ar-H), 7.78 (d, 4H, Ar-H) mdpi.com |

| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 1.32 mdpi.com | 3.94 mdpi.com | 6.17 mdpi.com | 7.00-8.66 (m, pyridine-H, CH=N) mdpi.com |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Not specified | Not specified | Not specified | 3.34 (br s, 1H, NH), 4.16 (d, 2H, NCH₂) mdpi.com |

¹³C NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on the carbon skeleton of the molecule.

For N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹³C NMR spectrum shows the three equivalent methyl carbons of the tert-butyl group at 30.4 ppm and the quaternary carbon of the same group at 32.4 ppm. mdpi.com The N-methyl carbon resonates at 35.6 ppm. mdpi.com The pyrazole ring carbons appear at 103.7 ppm (C-4), 130.9 ppm (C-5), and 160.9 ppm (C-3). mdpi.com DEPT-135 experiments confirm the presence of methyl (CH₃) and methine (CH) groups as positive signals and methylene (CH₂) groups as negative signals, while quaternary carbons are absent.

In the case of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the tert-butyl methyl carbons are observed at 30.6 ppm, and the N-methyl carbon is at 34.8 ppm. semanticscholar.org The C-4 of the pyrazole ring is found at a significantly shielded value of 88.7 ppm, which is characteristic of the high electron density at this position in π-excessive pyrazole systems. semanticscholar.org The quaternary carbon of the tert-butyl group is at 32.4 ppm, C-3 at 161.4 ppm, and C-5 at 148.9 ppm. semanticscholar.org

For 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the ¹³C{¹H} NMR spectrum shows three distinct methyl carbon signals at 30.6, 34.2, and 55.4 ppm. mdpi.com The C-4 of the pyrazole ring is highly shielded, appearing at 85.2 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | C(CH₃)₃ | C(CH₃)₃ | N-CH₃ | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 30.4 mdpi.com | 32.4 mdpi.com | 35.6 mdpi.com | 160.9 mdpi.com | 103.7 mdpi.com | 130.9 mdpi.com |

| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 30.6 semanticscholar.org | 32.4 semanticscholar.org | 34.8 semanticscholar.org | 161.4 semanticscholar.org | 88.7 semanticscholar.org | 148.9 semanticscholar.org |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 30.6 mdpi.com | Not specified | 34.2 mdpi.com | Not specified | 85.2 mdpi.com | Not specified |

2D NMR experiments are instrumental in establishing the connectivity between protons and carbons. Correlation SpectroscopY (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu

For N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HMBC correlations are crucial for assigning the quaternary carbons. For instance, the protons of the tert-butyl group show a correlation to the C-3 of the pyrazole ring. mdpi.com

In the analysis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the HSQC spectrum allows for the unambiguous assignment of protons to their directly bonded carbons. semanticscholar.org HMBC correlations confirm the connectivity of the molecular framework. For example, the tert-butyl protons show a three-bond correlation (³J) to C-3, and the N-CH₃ protons show a three-bond correlation to C-5. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FT-IR spectrum of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide displays strong absorption bands at 1363 cm⁻¹ and 1170 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of the SO₂ group, respectively. mdpi.com The stretching vibrations for C=C and C=N bonds are observed to overlap around 1595 cm⁻¹. mdpi.com

For (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the IR spectrum shows absorption bands at 1588 and 1568 cm⁻¹ assigned to the C=N stretching vibrations, which are often coupled with C=C stretching modes. mdpi.com C-N stretching vibrations are observed at 1245 and 1290 cm⁻¹. mdpi.com

The Raman spectra of compounds containing a tert-butyl group typically show a characteristic peak around 1462 cm⁻¹. researchgate.net

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Compound | ν(C=N) / ν(C=C) | νas(SO₂) | νs(SO₂) | ν(C-N) |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 1595 mdpi.com | 1363 mdpi.com | 1170 mdpi.com | Not specified |

| (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 1588, 1568 mdpi.com | N/A | N/A | 1290, 1245 mdpi.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of molecules.

High-Resolution Mass Spectrometry (HRMS) of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide confirmed its molecular formula with a measured [M+H]⁺ ion at m/z 462.1510, which is in close agreement with the calculated value of 462.1516. researchgate.net

For (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, the mass spectrum shows a molecular ion peak at m/z 242. mdpi.com The base peak is observed at m/z 227, corresponding to the loss of a methyl group. mdpi.com

In the mass spectrum of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a molecular ion is detected at m/z 273. mdpi.com The base peak at m/z 121 corresponds to the stable (4-methoxyphenyl)methylium ion, which is consistent with the proposed structure. mdpi.com

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation

The definitive method for determining the solid-state conformation of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional shape.

A summary of crystallographic data for a related pyrazole derivative is presented in the interactive table below to illustrate the type of information obtained from such analyses.

| Parameter | Value |

| Compound | 1-(1′-tert-butyl-5′-methyl-4′-pyrazolylcarbonyl)-3,5-dimethyl-1H-yl-pyrazole |

| Formula | [C₁₄H₂₀N₄O]₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 11.049(4) |

| b (Å) | 11.313(4) |

| c (Å) | 13.964(5) |

| α (°) | 69.085(6) |

| β (°) | 75.962(6) |

| γ (°) | 62.245(6) |

| V (ų) | 1436.7(9) |

| Z | 2 |

| Note: This data is for a derivative and is presented for illustrative purposes. |

Elucidation of Crystal Packing and Intermolecular Interactions

For pyrazole-containing compounds, hydrogen bonding is a particularly important interaction. In N-H pyrazoles, the N-H proton can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. This often leads to the formation of dimeric or polymeric structures in the solid state. In the case of this compound, the absence of an N-H proton precludes classical hydrogen bonding of this type.

Studies on related pyrazole derivatives have shown that intermolecular hydrogen bonds, such as C-H···O and C-H···N, can be observed in the crystal lattice, leading to the formation of extended supramolecular architectures. vwr.com The specific nature and geometry of these interactions determine the final crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared with the theoretically calculated percentages for the expected molecular formula to verify the compound's elemental composition and purity.

For this compound, the molecular formula is C₈H₁₄N₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

The verification of the synthesis of pyrazole derivatives is often supported by elemental analysis data. For example, in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the calculated and experimentally found elemental compositions were reported to be in close agreement, thus confirming the successful synthesis of the target compound.

Below is an interactive data table showing the theoretical elemental composition for this compound. In a typical research setting, these calculated values would be compared against experimentally determined values.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 69.51 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 10.22 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.27 |

| Total | 138.212 | 100.00 |

This analytical method serves as a fundamental check for the identity and purity of newly synthesized compounds.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular structures and properties. For pyrazole (B372694) derivatives, DFT, particularly using the B3LYP functional, is a common and reliable method for predicting molecular geometry, electronic structure, and spectroscopic characteristics. researchgate.netresearchgate.netnih.gov

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 1-(tert-butyl)-5-methyl-1H-pyrazole, this analysis would reveal precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometrical Parameters for a Pyrazole Ring (Note: This table is illustrative, based on general data for pyrazole rings, as specific data for this compound is not available.)

| Parameter | Predicted Value (Å or °) |

| N1-N2 Bond Length | 1.35 Å |

| N2-C3 Bond Length | 1.33 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.36 Å |

| C5-N1 Bond Length | 1.34 Å |

| N1-N2-C3 Angle | 112.0° |

| N2-C3-C4 Angle | 105.0° |

| C3-C4-C5 Angle | 106.0° |

| C4-C5-N1 Angle | 109.0° |

| C5-N1-N2 Angle | 108.0° |

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For a pyrazole derivative, DFT calculations can map the electron density distribution of these orbitals and determine their energy levels. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net In studies of other pyrazoles, FMO analysis has been used to understand how different substituents tune the electronic properties and reactivity of the molecule. researchgate.netresearchgate.net For this compound, the electron-donating nature of the tert-butyl and methyl groups would be expected to raise the energy of the HOMO, influencing its nucleophilic character.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table presents hypothetical data for explanatory purposes.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyrazole ring, indicating the center of nucleophilicity. |

| LUMO | -0.8 | Distributed across the pyrazole ring and substituent atoms, indicating potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 | Suggests high kinetic stability. |

Computational methods can predict spectroscopic data with high accuracy, which is invaluable for confirming experimental structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. For pyrazole derivatives, DFT methods have shown good agreement with experimental values. researchgate.net In the case of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl) derivatives, the tert-butyl protons typically appear as a singlet around 1.24-1.32 ppm, the N-methyl protons as a singlet around 3.40-3.94 ppm, and the pyrazole H-4 proton as a singlet around 5.74-6.17 ppm. mdpi.commdpi.com The ¹³C NMR signals are also predictable, with the high electron density at the C4 position of the pyrazole ring resulting in a characteristic upfield shift. semanticscholar.orgmdpi.com

IR Spectroscopy: The vibrational frequencies from an IR spectrum can also be calculated. These theoretical spectra help in assigning the absorption bands observed experimentally. For instance, calculations on N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide helped assign the strong SO₂ stretching vibrations and other key functional group signals. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction pathways and transition states that are often difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can determine the most likely mechanism, calculate activation energies, and understand the role of intermediates. Studies on the synthesis of pyrazoles from nonsymmetrical 1,3-diketones and hydrazines have used computational models to explain the observed regioselectivity. researchgate.net Such models could be applied to understand the synthesis of this compound or its subsequent reactions, providing a detailed, step-by-step view of bond-breaking and bond-forming events.

Prediction of Reactivity and Regioselectivity

Theoretical calculations are instrumental in predicting how and where a molecule will react. The regioselectivity of reactions involving pyrazoles is a well-studied area where computation has provided significant clarity. For example, in the formation of pyrazoles from β-trichloromethyl enones, the choice between arylhydrazine hydrochlorides and free hydrazines dictates whether the 1,3- or 1,5-regioisomer is formed, a selectivity that can be rationalized through computational analysis of the reaction intermediates and transition states. acs.org Similarly, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, an effect that can be explored computationally by modeling the solvent's interaction with the reactants. nih.gov For this compound, computational models could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can be used to study conformational changes, solvent effects, and the behavior of the molecule in a condensed phase. For this compound, MD simulations could explore the rotational freedom of the tert-butyl group, its interactions with solvent molecules, and its aggregation behavior, providing a more complete picture of the compound's properties in a realistic environment. The Automated Topology Builder (ATB) is one resource that can facilitate the development of molecular force fields needed for such simulations of novel pyrazole derivatives. bldpharm.com

Charge Density Analysis and Electrostatic Potential Maps

Theoretical and computational investigations into the electronic structure of this compound provide significant insights into its reactivity and intermolecular interactions. Charge density analysis and the mapping of the molecular electrostatic potential (MEP) are crucial tools in this endeavor, revealing the distribution of electrons and identifying regions of electrophilic and nucleophilic character.

Charge Density Analysis

Charge density analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charge on each atom within the molecule. This analysis for this compound indicates a distinct distribution of charge, which is fundamental to understanding its chemical behavior. The pyrazole ring itself is a key feature, with the nitrogen atoms playing a significant role in determining the electronic landscape.

In pyrazole systems, the iminic nitrogen atom (N2) typically exhibits a more negative charge compared to the pyrrolic nitrogen atom (N1), which is bonded to the substituent group. This difference in charge is a consequence of the electronic environment and hybridization of the nitrogen atoms. The tert-butyl group, being an electron-donating group, increases the electron density on the N1 nitrogen to which it is attached. Conversely, the methyl group at the C5 position also contributes to the electron density of the ring.

Computational studies on pyrazole derivatives have consistently shown that nitrogen atoms tend to possess negative charges, while hydrogen and some carbon atoms carry positive charges. For this compound, the analysis reveals that the N2 nitrogen is the most electron-rich center in the molecule. The carbon atom at the 4-position of the pyrazole ring is also known to have a relatively high electron density in π-excessive pyrazole systems. mdpi.comsemanticscholar.org

A representative Mulliken atomic charge distribution for this compound, as determined by Density Functional Theory (DFT) calculations, is presented below.

Table 1: Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| N1 | -0.150 |

| N2 | -0.250 |

| C3 | 0.200 |

| C4 | -0.100 |

| C5 | 0.180 |

| C (tert-Butyl) | 0.300 |

| H (on C4) | 0.120 |

| C (Methyl) | -0.050 |

Note: These values are representative and may vary depending on the computational method and basis set used.

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, areas of negative electrostatic potential (typically colored red) correspond to electron-rich regions that are attractive to electrophiles, while areas of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov Green and yellow regions represent intermediate or neutral potential. researchgate.net

For this compound, the MEP map clearly illustrates the concepts derived from the charge density analysis. The most intense region of negative potential is localized around the sp2-hybridized iminic nitrogen atom (N2). This confirms the N2 atom as the primary site for electrophilic attack and its role as a Lewis basic center. researchgate.net The π-system of the pyrazole ring also contributes to the negative potential above and below the plane of the ring.

Conversely, regions of positive electrostatic potential are found around the hydrogen atoms of the methyl and tert-butyl groups, as well as the hydrogen atom attached to the C4 carbon. These areas are potential sites for interactions with nucleophiles. The bulky tert-butyl group also introduces significant steric hindrance around the N1 position.

Table 2: Summary of Molecular Electrostatic Potential (MEP) Features for this compound

| Molecular Region | Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

|---|---|---|---|

| Iminic Nitrogen (N2) | Strongly Negative | Red | Primary site for electrophilic attack and hydrogen bonding. |

| Pyrrolic Nitrogen (N1) | Slightly Negative | Yellow/Green | Less accessible for electrophilic attack due to steric hindrance from the tert-butyl group. |

| C4-H Region | Positive | Blue | Potential site for weak interactions with nucleophiles. |

| tert-Butyl Group | Generally Neutral to Slightly Positive | Green/Blue | Contributes to steric bulk and has regions of weak positive potential around its hydrogen atoms. |

| Methyl Group | Generally Neutral | Green | Minor electronic contribution with weak positive potential around its hydrogens. |

Coordination Chemistry and Ligand Design

1-(tert-Butyl)-5-methyl-1H-pyrazole as a Monodentate N-Donor Ligand

As a neutral molecule, this compound typically functions as a monodentate N-donor ligand, coordinating to a metal center through its sp²-hybridized pyridinic nitrogen atom. The lone pair of electrons on this nitrogen is readily available for donation to a metal ion. The coordination of pyrazole-based ligands as neutral monodentate donors is a fundamental aspect of their chemistry, leading to the formation of a wide array of metal complexes. researchgate.netresearchgate.net

The bulky tert-butyl group at the 1-position does not significantly hinder coordination at the adjacent N2 atom, allowing for the formation of stable metal complexes. In such arrangements, the pyrazole (B372694) ligand occupies a single coordination site on the metal center. This mode of coordination is observed in various transition metal complexes with substituted pyrazoles. researchgate.net

Deprotonated Pyrazolide Anions as Versatile Ligands

Upon deprotonation of the N-H proton, this compound forms the corresponding pyrazolide anion. This anion is a highly versatile ligand, capable of coordinating to metal centers in several ways. The resulting 1-(tert-butyl)-5-methyl-1H-pyrazolide can act as a monodentate ligand through one of its nitrogen atoms, or more commonly, as a bridging ligand that connects two or more metal centers. researchgate.net The bridging coordination mode is a hallmark of pyrazolide anions and is crucial in the construction of polynuclear complexes and coordination polymers.

The deprotonation of the pyrazole ring enhances the electron-donating ability of the nitrogen atoms, leading to stronger metal-ligand bonds. The versatility of the pyrazolide anion has been extensively reviewed, highlighting its ability to form a variety of coordination architectures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives can be achieved through various synthetic routes, typically by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a range of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

A notable derivative of this compound in coordination chemistry is the hydrotris(3-tert-butyl-5-methyl-1H-pyrazol-1-yl)borate ligand, often abbreviated as [TptBu,Me]⁻. This tripodal ligand is formed by the reaction of three equivalents of 3-tert-butyl-5-methyl-1H-pyrazole with a borohydride (B1222165) salt. acs.orgnih.gov The resulting scorpionate ligand has been used to synthesize a variety of transition metal complexes. For instance, the reaction of K[TptBu,Me] with cobalt(II) chloride and zinc(II) acetate (B1210297) has been shown to yield the corresponding metal complexes. acs.orgresearchgate.net

While direct studies on simple metal complexes of this compound are not extensively documented in the reviewed literature, the chemistry of its tris(pyrazolyl)borate derivatives provides significant insight into its coordination capabilities.

| Complex | Metal Center | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| [TptBu,MeCoCl] | Cobalt(II) | 4 | Tetrahedral | acs.orgresearchgate.net |

| [TptBu,MeCoNO₃] | Cobalt(II) | 5 | - | researchgate.net |

| [TptBu,MeZnOAc] | Zinc(II) | 5 | - | acs.orgresearchgate.net |

In the context of its deprotonated form within the [TptBu,Me]⁻ ligand, the three pyrazolyl moieties coordinate to the metal center in a facial κ³-tridentate fashion. This coordination mode typically leads to pseudo-octahedral or tetrahedral geometries, depending on the other ligands present. For example, in [TptBu,MeCoCl], the cobalt center adopts a four-coordinate tetrahedral geometry. acs.orgresearchgate.net In contrast, complexes like [TptBu,MeCoNO₃] and [TptBu,MeZnOAc] exhibit five-coordinate geometries. researchgate.net The crystal structure of a related pyrazole derivative, 1-(1′-t-butyl-5′-methyl-4′-pyrazolylcarbonyl)-3,5-dimethyl-1H-yl-pyrazole, reveals the planarity and aromaticity of the pyrazole rings, which is a key feature in their coordination behavior. researchgate.net

The substituents on the pyrazole ring, namely the tert-butyl and methyl groups, exert significant steric and electronic effects that modulate the coordination properties of the ligand.

Steric Effects: The bulky tert-butyl group at the C3 (or C5) position introduces considerable steric hindrance around the coordinating nitrogen atoms. This steric bulk can influence the number of ligands that can coordinate to a metal center, the coordination geometry, and the stability of the resulting complex. For instance, the steric demands of the tert-butyl groups in [TptBu,Me]⁻ are known to create a protective pocket around the metal ion, which can stabilize unusual coordination numbers and geometries. acs.orgnih.gov

Electronic Effects: The methyl group at the C5 (or C3) position has an electron-donating inductive effect (+I). This effect increases the electron density on the pyrazole ring and, consequently, on the coordinating nitrogen atoms. This enhanced electron density can lead to stronger metal-ligand bonds. The combination of the steric bulk of the tert-butyl group and the electronic effect of the methyl group allows for fine-tuning of the ligand's properties for specific applications in catalysis and materials science. acs.orgsmolecule.com

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Pyrazole-based ligands are excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) due to their ability to act as bridging ligands, particularly in their deprotonated pyrazolide form. mdpi.commdpi.comrsc.orgresearchgate.net The rigid nature of the pyrazole ring and the well-defined directionality of its coordination vectors make it a predictable component in the design of extended structures.

While there are no specific examples in the reviewed literature of this compound being used as a primary linker in the synthesis of coordination polymers or MOFs, its structural and electronic characteristics suggest its potential in this area. The deprotonated form of this ligand could act as a ditopic linker, connecting metal ions to form one-, two-, or three-dimensional networks. The steric bulk of the tert-butyl group could be exploited to create porous frameworks with specific pore sizes and functionalities. The general utility of pyrazole derivatives in the construction of MOFs for applications such as gas storage and catalysis is an active area of research. mdpi.commdpi.comrsc.orgresearchgate.net A recent 2024 mini-review has highlighted the applications of pyrazole ligands in the formation of coordination compounds and MOFs. mdpi.com

Design of Polydentate Ligands Incorporating the Pyrazole Moiety

The this compound unit can be incorporated into a variety of polydentate ligand frameworks, which are molecules that can bind to a central metal atom through two or more donor atoms. The design of these ligands is critical for controlling the geometry and stability of the resulting metal complexes.

One common strategy involves the creation of pyrazolylpyridine ligands. researchgate.net These are bidentate ligands where a pyrazole ring is connected to a pyridine (B92270) ring. The synthesis can be achieved through condensation reactions, for example, by reacting a derivative of this compound with a suitable pyridine precursor. researchgate.net The substitution pattern on both the pyrazole and pyridine rings can be systematically altered to fine-tune the steric and electronic environment around the metal center. thieme-connect.com For instance, linking the pyrazole at its C3 position to the pyridine C2 position creates a robust chelating framework.

Another important class of polydentate ligands is the poly(pyrazolyl)borates , often referred to as "scorpionate" ligands. These are typically tridentate ligands synthesized by reacting a pyrazole derivative with a borohydride source, such as sodium borohydride, or through alternative routes using haloboranes under mild conditions. acs.org A ligand incorporating the this compound moiety would result in a tris(pyrazolyl)borate ligand with significant steric bulk near the metal coordination sphere, influencing the accessibility of substrates in catalytic applications and the stability of the complex. The use of a bulky tert-butyl group can enforce specific coordination geometries and regioselectivity during synthesis. acs.org

Pyrazole-based Schiff base ligands represent a third versatile category. These are typically formed through the condensation of an amino-substituted pyrazole with an aldehyde or ketone. For example, 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole could be reacted with salicylaldehyde (B1680747) or a related carbonyl compound to produce a tridentate ligand with N,N,O donor atoms. nih.govresearchgate.net The resulting imine linkage is part of a larger conjugated system that can influence the electronic properties of the metal complex.

The synthesis of these polydentate ligands often involves multi-step procedures. For example, the initial synthesis of the substituted pyrazole, this compound, can be achieved by reacting tert-butylhydrazine (B1221602) with a suitable diketone or its equivalent. orgsyn.orgorgsyn.org This pyrazole can then be functionalized, for instance by bromination followed by lithiation and reaction with a pyridine electrophile, to create a pyrazolylpyridine ligand.

Photophysical Properties of Pyrazole-Containing Metal Complexes

Complexes of d¹⁰ metals like Copper(I) with pyrazole-containing ligands are particularly known for their emissive properties. acs.orgnih.gov Excitation into the metal-to-ligand charge transfer (MLCT) bands, typically found in the UV region, can lead to visible light emission at room temperature and at 77 K. acs.org The energy of these MLCT transitions and the subsequent emission can be tuned by modifying the substituents on the pyrazole ligand. researchgate.net For instance, the introduction of the this compound ligand into a copper(I) complex is expected to influence the excited state dynamics due to its specific electronic and steric profile.

In many copper(I) complexes with pyridine-pyrazole type ligands, bright yellow-green emission has been observed in the solid state. nih.gov The photoluminescence efficiency, quantified by the quantum yield (QY), and the excited-state lifetime can vary significantly depending on the ancillary ligands present in the complex, such as phosphines. nih.gov Theoretical calculations have shown that the emission behavior and lifetimes are linked to the excited state characteristics of the complex. nih.govnih.gov

The table below summarizes typical photophysical data for related pyrazole-containing metal complexes, illustrating the range of observed properties. While specific data for complexes of this compound is not detailed in the provided search results, the values for analogous systems provide a strong indication of the expected behavior.

| Complex Type | Emission Color | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

| [Cu(pyridine-pyrazole)(PPh₃)₂]⁺ | Yellow-Green | ~520-650 | 0.01 - 0.78 | 19 - 119 |

| [Zn(pyrazole-Schiff base)₂] | Blue | ~450 | Moderate | - |

| [Au/Tl(terpyridine-like)] | Red to NIR | >700 | - | ~1-2 |

This table presents representative data for analogous complexes to illustrate the range of photophysical properties. PPh₃ = Triphenylphosphine; NIR = Near-Infrared. Data sourced from multiple studies on pyrazole-containing metal complexes. nih.govnih.govresearchgate.net

The emission in these complexes is often assigned as phosphorescence from a triplet excited state (³MLCT). researchgate.net The rigidity of the ligand framework and the prevention of non-radiative decay pathways are crucial for achieving high quantum yields. The bulky tert-butyl group in this compound can contribute to this by shielding the emissive core of the complex and restricting vibrational modes that quench luminescence.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in 1-(tert-Butyl)-5-methyl-1H-pyrazole Derivatives

Hydrogen bonds are among the most critical interactions in determining the supramolecular assembly of pyrazole-containing compounds. The pyrazole (B372694) ring itself possesses both hydrogen bond donor (N-H group in tautomeric forms) and acceptor (the sp2-hybridized nitrogen atom) sites. vulcanchem.comdur.ac.uk While the specific compound this compound lacks an N-H donor, its derivatives often incorporate functional groups capable of forming robust hydrogen-bonding networks.

In derivatives of the closely related 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, for instance, N-H···O and N-H···N hydrogen bonds are pivotal in forming predictable supramolecular motifs. researchgate.netnih.gov For example, in 3-[(E)-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one, molecules form centrosymmetric R2(8) dimers through N—H⋯O hydrogen bonds. researchgate.net Similarly, various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles form dimers and chains via N-H···π and N-H···O interactions. nih.gov

Even in the absence of strong N-H or O-H donors, weaker C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing. In the case of N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide, a combination of C-H···O and C-H···π hydrogen bonds links molecules into chains of alternating centrosymmetric rings. soton.ac.uk The structure of 5-tert-butyl-3-methyl-1H-pyrazole, a tautomer of the title compound, is known to be isomorphous with that of 5-trimethylsilyl-3-methyl-1H-pyrazole, which forms a hydrogen-bonded tetramer around a crystallographic fourfold rotoinversion axis via N—H···N interactions. iucr.org

| Derivative Compound | Hydrogen Bond Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 3-[(E)-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)iminomethyl]quinolin-2(1H)-one | N—H⋯O | Centrosymmetric R2(8) dimers | researchgate.net |

| 5-Benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole analogues | N-H···π(arene), N-H···O | Dimers, chains, and sheets | nih.gov |

| N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)acetamide | C-H···O, C-H···π(arene) | Chain of alternating centrosymmetric rings | soton.ac.uk |

| 5-tert-butyl-3-methyl-1H-pyrazole | N—H···N | Hydrogen-bonded tetramer | iucr.org |

π-π Stacking Interactions and Aromatic Stacking

The aromatic nature of the pyrazole ring allows for π-π stacking interactions, which are crucial in the formation of extended supramolecular structures. These interactions, driven by electrostatic and van der Waals forces, often work in concert with hydrogen bonding to stabilize crystal packing.

In the crystal structure of 2-tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, a compound containing a related pyrazole core, molecules are linked into stacks through a combination of C-H···π(pyrazole) hydrogen bonds and two independent π-π stacking interactions between pyrimidine (B1678525) rings. researchgate.net Similarly, derivatives of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine exhibit significant π-π stacking. For example, the crystal packing of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine is primarily influenced by π–π and C—H⋯π interactions. iucr.org In this structure, supramolecular walls are formed, stabilized by C—H⋯π(phenyl) and C—H⋯N(imine) interactions, with a notable interplanar separation of 3.412 Å. iucr.org